

Application of Thiazol-5-ylmethanamine in Medicinal Chemistry Projects

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Compound of Interest

Compound Name: Thiazol-5-ylmethanamine

Cat. No.: B070399

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Introduction

Thiazol-5-ylmethanamine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The thiazole ring, a key pharmacophore, is present in numerous FDA-approved drugs and clinical candidates, valued for its ability to engage in a wide range of biological interactions.^{[1][2]} **Thiazol-5-ylmethanamine**, featuring a reactive primary amine, serves as a crucial starting material for introducing the thiazole moiety into drug scaffolds, enabling the exploration of diverse chemical space and the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[1][2][3]}

This document provides detailed application notes and experimental protocols for the use of **Thiazol-5-ylmethanamine** in the synthesis of potential kinase inhibitors, a prominent area of research for this scaffold.

Application Note 1: Synthesis of Novel c-Met Kinase Inhibitors

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology.^{[4][5][6]} Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis. Several small molecule inhibitors targeting c-Met are in clinical development.

Thiazole-containing compounds have shown significant promise as c-Met inhibitors.^{[4][5]}

Thiazol-5-ylmethanamine can be employed as a key building block to synthesize novel amide and urea derivatives with potential c-Met inhibitory activity.

General Synthetic Approach

A common strategy involves the N-acylation or N-ureation of **Thiazol-5-ylmethanamine** with various carboxylic acids, acyl chlorides, or isocyanates to generate a library of diverse compounds for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the in vitro activity of hypothetical c-Met inhibitors synthesized from **Thiazol-5-ylmethanamine**, with data modeled on published results for structurally related thiazole derivatives.^{[4][5]}

Compound ID	R Group	c-Met IC50 (nM)	MKN-45 Cell Proliferation IC50 (μM)
TIA-001	4-Fluorobenzoyl	51	1.2
TIA-002	3-Trifluoromethylbenzoyl	25	0.8
TIA-003	4-(Trifluoromethoxy)phenyl isocyanate	12	0.5
TIA-004	3-Chlorophenyl isocyanate	38	1.5
Foretinib	(Reference Compound)	5	0.1

Signaling Pathway

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Met signaling pathway by a Thiazol-5-ylmethanamine derivative.
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Experimental Protocol: Synthesis of N-(Thiazol-5-ylmethyl)-4-(trifluoromethoxy)benzamide (Analogous to TIA-003 Urea Derivative)

This protocol describes the synthesis of a urea derivative via the reaction of **Thiazol-5-ylmethanamine** with an isocyanate.

Materials:

- **Thiazol-5-ylmethanamine**
- 4-(Trifluoromethoxy)phenyl isocyanate
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere of nitrogen, dissolve **Thiazol-5-ylmethanamine** (1.0 eq) in anhydrous DCM.
- Add triethylamine (1.2 eq) to the solution.
- Slowly add a solution of 4-(trifluoromethoxy)phenyl isocyanate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with the addition of water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure N-(thiazol-5-ylmethyl)-N'-(4-(trifluoromethoxy)phenyl)urea.

Application Note 2: Development of Glycogen Synthase Kinase 3 β (GSK-3 β) Inhibitors

Glycogen Synthase Kinase 3 β (GSK-3 β) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[7][8][9][10] The development of selective GSK-3 β inhibitors is an active area of research. Thiazole-based compounds have been identified as promising scaffolds for GSK-3 β inhibition.[9][11] **Thiazol-5-ylmethanamine** can be utilized in a reductive amination reaction to generate secondary amines, which are key intermediates in the synthesis of potent GSK-3 β inhibitors.

General Synthetic Approach

A two-step synthetic route can be employed, starting with the reductive amination of **Thiazol-5-ylmethanamine** with a suitable aldehyde, followed by N-acylation of the resulting secondary amine to produce the final inhibitor.

Quantitative Data Summary

The following table presents hypothetical in vitro data for GSK-3 β inhibitors synthesized using **Thiazol-5-ylmethanamine**, based on published data for similar heterocyclic inhibitors.^{[7][10][11]}

Compound ID	R ¹ Group (from Aldehyde)	R ² Group (from Acyl Chloride)	GSK-3 β IC ₅₀ (nM)
TIA-GSK-01	4-Pyridyl	Benzoyl	85
TIA-GSK-02	3-Pyridyl	4-Chlorobenzoyl	42
TIA-GSK-03	2-Pyrimidinyl	3-Fluorobenzoyl	28
TIA-GSK-04	4-Pyrimidinyl	4-Methoxybenzoyl	65
Tideglusib	(Reference Compound)	-	60

Experimental Workflow

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Experimental Protocol: Reductive Amination of Thiazol-5-ylmethanamine with 4-Pyridinecarboxaldehyde (Step 1 for TIA-GSK-01)

This protocol outlines the reductive amination procedure to form the secondary amine intermediate.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- **Thiazol-5-ylmethanamine**
- 4-Pyridinecarboxaldehyde
- Anhydrous Dichloromethane (DCM)
- Sodium triacetoxyborohydride (STAB)
- Acetic acid (catalytic amount)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of **Thiazol-5-ylmethanamine** (1.0 eq) and 4-pyridinecarboxaldehyde (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1 hour to facilitate imine formation.
- Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

- Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The crude N-((pyridin-4-yl)methyl)**thiazol-5-ylmethanamine** can be used in the next step without further purification or purified by column chromatography if necessary.

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